Clozapine-d4

Description

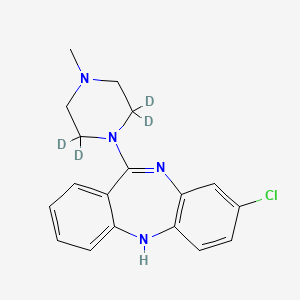

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135565 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204395-52-8 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204395-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Clozapine-d4: A Technical Guide for its Application in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Role of a Stable Isotope-Labeled Internal Standard

In the realm of quantitative analysis, particularly in complex biological matrices, precision and accuracy are paramount. Clozapine-d4, a deuterated analog of the atypical antipsychotic drug clozapine, serves as an indispensable tool in achieving this goal. Its primary application in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of clozapine and its metabolites, such as norclozapine, using mass spectrometry (MS)-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3]

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest (the unlabeled clozapine) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. By adding a known concentration of this compound to each sample at the beginning of the analytical process, it effectively normalizes for any variations in sample extraction, matrix effects, or instrument response. This ensures a highly reliable and reproducible quantification of clozapine in diverse biological samples such as plasma, serum, and urine.[4][5] This technique is a cornerstone of therapeutic drug monitoring (TDM), pharmacokinetic studies, clinical toxicology, and forensic analysis.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of clozapine using this compound as an internal standard, as cited in various research applications.

Table 1: Mass Spectrometry Parameters for Clozapine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application Note |

| Clozapine | 327 | 270 | Used as a quantifier in MS/MS analysis.[6][7] |

| Norclozapine | 313 | 270 | Primary metabolite of clozapine, often quantified simultaneously.[6][7] |

| This compound (IS) | 331 | 272 | The distinct mass shift allows for its use as an internal standard.[6][7] |

Table 2: Performance Characteristics of Clozapine Quantification Assays Using this compound

| Parameter | Value | Matrix | Method |

| Linearity Range | 10 - 1000 ng/mL | Human Plasma, Whole Blood | Miniature Mass Spectrometry (Mini-MS)[6][7] |

| Linearity (R²) | 0.98 - 0.9991 | Human Plasma, Whole Blood | Miniature Mass Spectrometry (Mini-MS)[6][7] |

| Inter-assay CV (%) | 7.9 - 14.1% (Clozapine) | Plasma, Blood Extracts | Miniature Mass Spectrometry (Mini-MS)[6] |

| Inter-assay CV (%) | 1.6 - 14.6% (Norclozapine) | Plasma, Blood Extracts | Miniature Mass Spectrometry (Mini-MS)[6] |

| Accuracy (%) | 85 - 117% | Plasma, Blood Extracts | Miniature Mass Spectrometry (Mini-MS)[6] |

| Precision (% RSD) | <5% | Plasma | Isotopic Internal Calibration LC-MS/MS[4] |

| Accuracy (% Nominal) | 104 - 112% | Plasma | Isotopic Internal Calibration LC-MS/MS[4] |

| Limit of Quantification | 1.0 ng/mL (Serum), 2.0 ng/mL (Urine) | Serum, Urine | LC-MS/MS[5] |

Experimental Protocols

Protocol 1: Ultrafast Analysis of Clozapine in Serum via SPE-MS/MS

This protocol is adapted from a high-throughput method enabling analysis in under 15 seconds per sample.[8]

1. Sample Preparation:

- To 200 µL of serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.

- Add 100 µL of methanol containing the internal standard, this compound, at a concentration of 200 ng/mL.

- Vortex the samples to ensure thorough mixing and protein precipitation.

- Centrifuge at 2,000 xg for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a 96-well plate.

- Dilute the supernatant 1:10 with water.

- Seal the plate and proceed to analysis.

2. Instrumental Analysis:

- System: Agilent RapidFire High-Throughput Mass Spectrometry System or equivalent online Solid Phase Extraction (SPE) system coupled to a tandem mass spectrometer.

- Injection: The system aspirates the sample directly from the 96-well plate.

- SPE: The sample is loaded onto an SPE cartridge to remove salts and phospholipids, followed by elution directly into the mass spectrometer.

- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 1.

3. Data Analysis:

- Quantify clozapine by calculating the peak area ratio of the analyte to the internal standard (this compound).

- Generate a calibration curve using standards prepared in a blank matrix and analyzed with the same procedure.

- Determine the concentration of clozapine in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General LC-MS/MS Analysis in Serum/Urine after Liquid-Liquid Extraction

This protocol is a more traditional, yet robust, method for clozapine quantification.[5]

1. Sample Preparation:

- Pipette a defined volume of serum or urine into a clean extraction tube.

- Add a known amount of this compound solution (as the internal standard).

- Alkalinize the sample by adding a suitable buffer (e.g., sodium carbonate).

- Add an immiscible organic solvent (e.g., ethyl acetate) for extraction.

- Vortex vigorously to facilitate the transfer of analytes into the organic phase.

- Centrifuge to separate the aqueous and organic layers.

- Carefully transfer the organic layer to a new tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a mobile phase-compatible solution.

2. Chromatographic Separation (LC):

- Column: A suitable reversed-phase column, such as a Synergi Polar RP.[5]

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol).[5]

- Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

3. Mass Spectrometric Detection (MS/MS):

- Ionization: Use positive electrospray ionization (ESI+).

- Detection: Operate in MRM mode, monitoring at least two transitions for each analyte to confirm identity and quantify. Use the transitions listed in Table 1.

4. Quantification:

- Follow the same data analysis procedure as described in Protocol 1, using the ratio of the clozapine peak area to the this compound peak area.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for quantifying clozapine in biological samples using this compound as an internal standard.

Caption: Workflow for clozapine quantification using a deuterated internal standard.

Logical Relationship of Internal Standard Correction

This diagram illustrates the logical principle of how this compound corrects for experimental variability.

Caption: How an internal standard corrects for analytical variability.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

Clozapine-d4 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Clozapine-d4. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This guide also delves into the signaling pathways associated with Clozapine, the parent compound of this compound.

Chemical Properties and Structure

This compound, a deuterated analog of the atypical antipsychotic drug Clozapine, is primarily utilized as an internal standard in quantitative analyses, such as those performed with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms into the piperazine ring provides a distinct mass difference, facilitating accurate quantification of the non-deuterated drug in biological matrices.

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic dibenzodiazepine core, identical to that of Clozapine, with the key difference being the presence of four deuterium atoms on the piperazine moiety.

IUPAC Name: 8-chloro-11-(4-methyl-1-piperazinyl-d4)-5H-dibenzo[b,e]diazepine

SMILES String: ClC(C=C1)=CC2=C1NC(C=CC=C3)=C3C(N4C([2H])([2H])CN(C)CC4([2H])[2H])=N2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅D₄ClN₄ | |

| Molecular Weight | 330.85 g/mol | |

| CAS Number | 204395-52-8 | |

| Appearance | Light Yellow to Yellow Solid | |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Storage Temperature | -20°C |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting. The following sections provide an overview of analytical methods and a proposed synthesis and purification protocol.

Analytical Protocols

This compound is instrumental as an internal standard for the quantification of Clozapine in various biological samples. Below are summaries of typical analytical methods.

Objective: To quantify Clozapine and its metabolites in serum and urine.

Sample Preparation:

-

To a 100 µL sample (serum or urine), add the internal standard, this compound.

-

Perform a single-step liquid-liquid extraction under alkaline conditions using ethyl acetate as the organic solvent.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: Synergi Polar RP column.

-

Mobile Phase: Gradient elution with 1 mM ammonium formate and methanol.

-

Flow Rate: As per standard LC-MS/MS protocols.

Mass Spectrometry Conditions:

-

Ionization: Positive electrospray ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor at least two transitions for both Clozapine and this compound to ensure accurate identification and quantification.

Workflow for LC-MS/MS Analysis:

LC-MS/MS analytical workflow.

Objective: To determine the concentration of Clozapine in human blood.

Sample Preparation:

-

Isolate Clozapine and the internal standard, this compound, from the blood sample using solid-phase extraction (SPE).

-

The specific SPE cartridge and elution solvents should be optimized for the best recovery.

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is necessary to ensure good separation and peak shape.

Mass Spectrometry Conditions:

-

Ionization: Electron Impact (EI).

-

Mode: Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and selectivity.

-

Ions to Monitor: Select characteristic ions for both Clozapine and this compound.

Proposed Synthesis and Purification Protocol

The synthesis can be envisioned as a two-part process: the synthesis of deuterated N-methylpiperazine and its subsequent coupling with the dibenzodiazepine core.

Part 1: Synthesis of N-methyl-d4-piperazine

A common method for deuteration involves reductive amination using a deuterated reducing agent.

-

Reaction: Start with piperazine and react it with a deuterated formaldehyde source (paraformaldehyde-d2) in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄). This will introduce two deuterium atoms. To achieve d4, a starting material like piperazine-d8 could be methylated. A more direct approach would be the reductive amination of piperazine-d8 with formaldehyde. A commercially available starting material is N-Methylpiperazine-2,2,3,3,5,5,6,6-d8.

Part 2: Coupling with the Dibenzodiazepine Core

The synthesis of the clozapine core typically involves the cyclization of an appropriate anthranilic acid derivative. The final step is the coupling of the deuterated piperazine.

-

Starting Material: 8-chloro-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-one.

-

Activation: The lactam is activated, for example, by conversion to a thio-lactam or by using a coupling agent like phosphorus oxychloride (POCl₃).

-

Coupling: The activated intermediate is then reacted with the synthesized N-methyl-d4-piperazine to yield this compound.

Proposed Synthesis Workflow:

Proposed synthesis workflow for this compound.

After synthesis, this compound would require purification to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

1. Extraction and Washing:

-

The reaction mixture is typically quenched and extracted with an organic solvent.

-

The organic layer is washed with brine and dried over a desiccant like sodium sulfate.

2. Chromatography:

-

Flash Column Chromatography: The crude product can be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to separate the product from impurities.

3. Recrystallization:

-

For final purification, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone) can be employed to obtain a highly pure crystalline product. The choice of solvent is critical and may require some experimentation.

4. Purity Analysis:

-

The purity of the final product should be confirmed by HPLC, and the identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

Signaling Pathways of Clozapine

As an isotopic analog, this compound is expected to interact with the same biological targets and affect the same signaling pathways as Clozapine. Clozapine's unique therapeutic profile is attributed to its complex pharmacology, involving multiple neurotransmitter systems.

Receptor Binding Profile

Clozapine is an antagonist at various receptors, with a notable high affinity for dopamine D4 and serotonin 5-HT2A receptors, and a lower affinity for dopamine D2 receptors compared to typical antipsychotics. This profile is believed to contribute to its efficacy in treatment-resistant schizophrenia and its lower incidence of extrapyramidal side effects. It also has significant antagonistic effects on adrenergic, cholinergic, and histaminergic receptors.

Key Signaling Pathways

Clozapine modulates several intracellular signaling cascades, which are thought to be central to its therapeutic and side effects.

Dopamine and Serotonin Receptor Signaling: Clozapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling pathways, including the cAMP and phosphoinositide pathways, ultimately influencing gene expression and neuronal activity.

Glycogen Synthase Kinase 3 (GSK-3) Pathway: Clozapine has been shown to inhibit GSK-3β, a key enzyme in various signaling pathways, including those involved in mood regulation and neurodevelopment. This inhibition can occur through the Akt and Wnt signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have indicated that clozapine can activate the MEK/ERK pathway, a component of the MAPK signaling cascade, which is involved in neuronal plasticity and survival.

Signaling Pathway Diagram:

Overview of Clozapine's signaling pathways.

This guide provides a foundational understanding of this compound, from its fundamental chemical characteristics to its application in complex analytical methods and its relationship to the broader pharmacology of Clozapine. The provided protocols and diagrams are intended to aid researchers in their experimental design and data interpretation.

The Use of Deuterium-Labeled Clozapine in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled clozapine in mass spectrometry, primarily as an internal standard for the quantitative analysis of clozapine and its metabolites in biological matrices. This document details the experimental protocols, presents quantitative data from various studies, and illustrates relevant biological pathways and analytical workflows.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and the potential for serious side effects, therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide, is crucial for optimizing patient dosage and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of clozapine due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard, such as deuterium-labeled clozapine (e.g., clozapine-d4 or clozapine-d8), is essential for reliable LC-MS/MS quantification. These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium atoms. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.

Experimental Protocols

The following sections outline common experimental procedures for the quantification of clozapine in biological matrices using deuterium-labeled clozapine as an internal standard. These protocols are synthesized from various published methods.

Sample Preparation

A critical step in the bioanalytical workflow is the extraction of clozapine and its metabolites from complex biological matrices like plasma, serum, or urine. The goal is to remove interfering substances while efficiently recovering the analytes of interest.

1. Protein Precipitation:

-

Objective: To remove proteins from the sample, which can interfere with the analysis.

-

Procedure:

-

To 200 µL of serum or plasma, add 400 µL of acetonitrile containing 0.1% formic acid.

-

Add 100 µL of methanol containing the internal standard, this compound, at a concentration of 200 ng/mL.[1]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a new tube or a 96-well plate for further processing or direct injection into the LC-MS/MS system.[1] In some methods, a dilution step (e.g., 1:10 with water) is performed before analysis.[1]

-

2. Liquid-Liquid Extraction (LLE):

-

Objective: To separate the analytes from the sample matrix based on their differential solubility in two immiscible liquids.

-

Procedure:

-

To a sample of serum or urine, add the deuterium-labeled internal standard (e.g., this compound).[2]

-

Adjust the pH of the sample to alkaline conditions.[2]

-

Add an organic solvent such as ethyl acetate.[2]

-

Vortex vigorously to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer containing the analytes to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Chromatographic Separation:

-

Objective: To separate clozapine and its metabolites from each other and from other endogenous components of the sample matrix before they enter the mass spectrometer.

-

Typical Conditions:

-

Column: A reversed-phase column, such as a Synergi Polar RP column, is often used.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol) is commonly employed.[2]

-

Flow Rate: The flow rate is typically in the range of 0.2-0.7 mL/min.[3]

-

2. Mass Spectrometric Detection:

-

Objective: To detect and quantify the separated analytes based on their mass-to-charge ratio (m/z).

-

Typical Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after collision-induced dissociation (CID).[2] This highly selective technique minimizes interferences.

-

MRM Transitions: The specific precursor and product ions (Q1/Q3) for clozapine, its metabolites, and the deuterium-labeled internal standard are monitored. Examples of these transitions are provided in the table below.

-

Quantitative Data

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for clozapine analysis using deuterium-labeled internal standards.

Table 1: MRM Transitions for Clozapine and Related Compounds

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Clozapine | 327.0 | 270.1 |

| Clozapine | 327.0 | 192.1 |

| Norclozapine | 313.0 | 192.1 |

| Norclozapine | 313.0 | 270.1 |

| This compound (IS) | 331.0 | 192.2 |

Data sourced from Agilent Technologies Application Note.[1]

Table 2: Performance Characteristics of a Mini-MS Assay for Clozapine and Norclozapine

| Parameter | Clozapine | Norclozapine |

| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |

| R² | 0.98 - 0.99 | 0.98 - 0.99 |

| Limit of Quantification (LOQ) | 10 ng/mL (plasma/blood), 41.7 ng/mL (DBS) | 10 ng/mL (plasma/blood), 41.7 ng/mL (DBS) |

| Inter-assay CV (%) | 7.9 - 14.1 | 1.6 - 14.6 |

| Accuracy (%) | 85 - 117 | 85 - 117 |

Data from a study on a miniature mass spectrometer for point-of-care monitoring.[4]

Table 3: Validation Data for an Automated Extraction and Flow-Injection MS/MS Method

| Parameter | Clozapine | Norclozapine |

| Limit of Quantitation (LOQ) | 0.01 mg/L | 0.01 mg/L |

| Inter-batch Precision (%RSD) at LOQ | 3.5% | 5.5% |

| Intra-plate Accuracy | 95% - 104% of nominal | 95% - 104% of nominal |

| Inter-plate Accuracy | 95% - 104% of nominal | 95% - 104% of nominal |

| Overall Process Efficiency | 56% - 70% | 66% - 77% |

| Mean Relative Process Efficiency | 98% | 99% |

Data from a study on automated analysis of clozapine and norclozapine.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of clozapine in a biological sample using a deuterium-labeled internal standard and LC-MS/MS.

References

- 1. agilent.com [agilent.com]

- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Critical Role of Clozapine-d4 as an Internal Standard in Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of an internal standard is a fundamental practice to ensure the reliability of these measurements, particularly in complex matrices like plasma, serum, and urine. This guide delves into the core principles and practical applications of using Clozapine-d4, a deuterated analog of the atypical antipsychotic drug Clozapine, as an internal standard in modern analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Foundational Principle: Why an Internal Standard is Essential

Quantitative analysis in bioanalytical settings is susceptible to various sources of error that can compromise the accuracy and precision of the results. These errors can arise during sample preparation, such as analyte loss during extraction, and from instrumental variability, including fluctuations in injection volume and detector response. An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known, constant concentration to all samples, including calibrators and quality controls, prior to sample processing.

By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized. This is because both the analyte and the internal standard are subjected to the same experimental conditions and are therefore affected proportionally by any systematic or random errors. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency in the mass spectrometer, and have a comparable extraction recovery, but be chromatographically distinguishable from the analyte itself.

This compound: The Gold Standard for Clozapine Analysis

For the quantification of Clozapine, the use of a stable isotope-labeled internal standard (SIL-IS), specifically this compound, is considered the gold standard. This compound is structurally identical to Clozapine, with the exception that four hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This subtle yet significant modification results in a 4 Dalton mass difference, allowing for their distinct detection by a mass spectrometer, while their chemical and physical behaviors remain virtually identical.

The primary advantages of using this compound as an internal standard include:

-

Minimized Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer. Since this compound has the same retention time and ionization characteristics as Clozapine, it experiences the same matrix effects, allowing for accurate compensation.

-

Correction for Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or protein precipitation (PPT), analyte recovery can be inconsistent. This compound, behaving identically to Clozapine, will be lost in the same proportion, ensuring the analyte-to-IS ratio remains constant.

-

Compensation for Instrumental Fluctuations: Minor variations in injection volume or instrument sensitivity are effectively corrected by the constant analyte-to-IS ratio.

Experimental Workflow and Methodologies

The quantification of Clozapine in biological samples using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial step involves the extraction of Clozapine and this compound from the biological matrix. Two common techniques are employed:

-

Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. A typical LLE protocol for Clozapine analysis involves the addition of an alkaline buffer to the sample, followed by the addition of an organic solvent such as ethyl acetate. After vortexing and centrifugation, the organic layer containing the analytes is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Protein Precipitation (PPT): This is a simpler and faster technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected and can be directly injected or further processed before injection into the LC-MS/MS system.

Chromatographic Separation

Liquid chromatography is used to separate Clozapine and its metabolites from other endogenous components in the sample extract before they enter the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile), often run in a gradient elution mode to achieve optimal separation.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed in the positive electrospray ionization (ESI+) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Clozapine and this compound are monitored.

Table 1: Typical MRM Transitions for Clozapine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clozapine | 327.1 | 270.2 |

| This compound | 331.1 | 270.2 |

The selection of these specific ion transitions provides a high degree of certainty in the identification and quantification of the analytes.

Quantitative Data and Method Validation

Validated bioanalytical methods are crucial for regulatory submissions and clinical studies. The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of Clozapine using this compound as an internal standard, based on published literature.

Table 2: Linearity and Sensitivity of Clozapine Quantification

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Human Plasma | 1 - 1000 | 1 |

| Human Serum | 0.5 - 500 | 0.5 |

| Human Urine | 2 - 2000 | 2 |

Table 3: Accuracy and Precision of Clozapine Quantification in Human Plasma

| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |

| 5 | 98.5 | 6.2 |

| 50 | 101.2 | 4.5 |

| 500 | 99.8 | 3.1 |

Table 4: Recovery and Matrix Effect for Clozapine in Human Serum

| Parameter | Clozapine (%) | This compound (%) |

| Extraction Recovery | 85.3 | 84.9 |

| Matrix Effect | 92.1 | 91.5 |

These data demonstrate the high accuracy, precision, and reliability of LC-MS/MS methods when employing this compound as an internal standard. The consistent recovery and minimal matrix effect for both the analyte and the internal standard underscore the effectiveness of this approach.

Visualizing the Workflow and Principle

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle of isotope dilution mass spectrometry.

Conclusion

The use of this compound as an internal standard is an indispensable component of modern, high-throughput bioanalytical methods for the quantification of Clozapine. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the mitigation of various sources of error, leading to highly accurate, precise, and reliable data. This technical guide has provided a comprehensive overview of the principles, methodologies, and performance characteristics associated with this gold-standard approach, offering valuable insights for researchers, scientists, and drug development professionals involved in the bioanalysis of Clozapine. The detailed experimental protocols and summarized quantitative data serve as a practical reference for the development and validation of robust analytical methods.

Commercial Suppliers of Clozapine-d4: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of commercial sources for Clozapine-d4, a critical reagent for research applications, particularly in pharmacokinetic and metabolic studies. It includes a comparative summary of supplier specifications, a detailed experimental protocol for its use as an internal standard, and a visualization of the key signaling pathways associated with its non-deuterated counterpart, Clozapine.

Introduction to this compound

This compound is a deuterated form of Clozapine, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] The incorporation of four deuterium atoms into the piperazine ring provides a stable isotopic label, making it an ideal internal standard for the quantification of Clozapine in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[5][6]

Commercial Supplier Data

The following table summarizes the specifications of this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

| Supplier | Catalog Number (Example) | Purity / Isotopic Enrichment | Formulation | CAS Number |

| Cayman Chemical | 17513 | ≥99% deuterated forms (d₁-d₄) | 500 µg/ml solution in ethanol | 204395-52-8 |

| Cerilliant (Sigma-Aldrich) | C-091 | Certified Reference Material | 100 µg/mL solution in methanol | 204395-52-8 |

| MedChemExpress (MCE) | HY-14539S2 | 99.82% | Solid Powder | 204395-52-8 |

| Toronto Research Chemicals (TRC) | C587504 | Not specified | Solid Powder | 204395-52-8 |

Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This protocol describes a representative method for the determination of Clozapine concentrations in human plasma for therapeutic drug monitoring (TDM) or pharmacokinetic studies, utilizing this compound as an internal standard.

Materials and Reagents

-

Clozapine analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium Formate

-

Human Plasma (K2-EDTA)

-

Deionized Water

Preparation of Solutions

-

Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Clozapine in methanol.

-

This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards (e.g., 5-1000 ng/mL) and at least three levels of QCs by spiking the appropriate amount of Clozapine stock solution into blank human plasma.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: UPLC or HPLC system

-

Column: A suitable C18 reversed-phase column (e.g., Waters XBridge™ Premier BEH™ C18)

-

Mobile Phase A: 1 mM Ammonium Formate in Water

-

Mobile Phase B: Methanol

-

Gradient Elution: A fast gradient to elute Clozapine and this compound.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo™ TQ-S micro) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the following mass-to-charge ratio (m/z) transitions:

-

Clozapine: 327 → 270[7]

-

This compound: 331 → 270 (or other appropriate product ion)

-

Data Analysis

-

Integrate the peak areas for both Clozapine and this compound for each sample.

-

Calculate the peak area ratio (Clozapine / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Clozapine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualization of Core Signaling Pathways

Clozapine's therapeutic effects are believed to be mediated primarily through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[2][8][9] The following diagrams illustrate this key mechanism of action and a typical bioanalytical workflow using this compound.

Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.

Caption: Workflow for sample analysis using this compound.

References

- 1. What is the mechanism of Clozapine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 氯氮平-D4标准液 CRM 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

Foundational Studies Using Clozapine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational applications of Clozapine-d4, a deuterated analog of the atypical antipsychotic drug Clozapine. Primarily utilized as an internal standard in bioanalytical method development, this compound is instrumental for the accurate quantification of Clozapine and its metabolites in complex biological matrices. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the relevant signaling pathways influenced by Clozapine, offering a critical resource for researchers in pharmacology, drug metabolism, and neuroscience.

Core Application: Internal Standard in Bioanalysis

This compound's principal role in foundational research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to Clozapine, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution with the analyte of interest during chromatography compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision in therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Quantitative Analysis of Clozapine and Metabolites

This compound is crucial for the simultaneous quantification of Clozapine and its major metabolites, Norclozapine (N-desmethylclozapine) and Clozapine-N-oxide, in biological samples such as plasma, serum, and urine.[1][2] This is essential for understanding the drug's metabolism, distribution, and excretion, as well as for establishing therapeutic ranges and identifying potential drug-drug interactions.[3]

Table 1: Summary of LC-MS/MS Method Parameters for Clozapine and Metabolite Quantification using this compound

| Parameter | Method 1 (Serum & Urine)[1] | Method 2 (Serum)[4] | Method 3 (Plasma)[2] |

| Internal Standard | This compound | This compound | Not specified, but typical for the method |

| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |

| Chromatography Column | Synergi Polar RP | Not Specified | C-18 column |

| Mobile Phase | 1 mM ammonium formate and methanol (gradient) | Acetonitrile with 0.1% formic acid and methanol | Isocratic elution |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Not Specified | Positive ion atmospheric pressure electrospray |

| Detection Mode | Multiple Reaction Monitoring (MRM) | SPE/MS/MS | Multiple Reaction Monitoring (MRM) |

| Linear Range (Clozapine) | 1.0 - 2,000 ng/mL (Serum) | Not specified | 1 - 1000 ng/mL |

| Linear Range (Norclozapine) | 1.0 - 2,000 ng/mL (Serum) | Not specified | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL (Serum) | Not specified | 1 ng/mL |

| Precision (%RSD) | <10% | CV of 5.6% for Clozapine | <14% |

Experimental Protocols

Protocol for Quantification of Clozapine and Norclozapine in Human Serum using LC-MS/MS with this compound

This protocol is a synthesized example based on established methodologies.[1][4]

Objective: To accurately quantify the concentration of Clozapine and its primary metabolite, Norclozapine, in human serum samples for therapeutic drug monitoring.

Materials:

-

Human serum samples

-

Clozapine, Norclozapine, and this compound standards

-

Acetonitrile (ACN) with 0.1% formic acid

-

Methanol

-

Water, HPLC grade

-

Vortex mixer

-

Centrifuge

-

96-well plates

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Clozapine, Norclozapine, and this compound in methanol.

-

Prepare a working internal standard solution of this compound (e.g., 200 ng/mL) in methanol.

-

Prepare calibration standards by spiking drug-free human serum with known concentrations of Clozapine and Norclozapine.

-

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of acetonitrile containing 0.1% formic acid.

-

Add 100 µL of the internal standard solution (this compound).

-

Vortex the samples thoroughly for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean 96-well plate.

-

Dilute the supernatant 1:10 with water.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Chromatographic Separation: Utilize a suitable C18 column with a gradient elution of mobile phases (e.g., A: 1 mM ammonium formate in water, B: Methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific MRM transitions for each analyte and the internal standard.

-

Table 2: Example MRM Transitions for Clozapine Analysis

| Analyte | Q1 (m/z) | Q3 (m/z) |

| Clozapine | 327.0 | 270.1 |

| Norclozapine | 313.0 | 192.1 |

| This compound (IS) | 331.0 | 192.2 |

-

Data Analysis:

-

Quantify the concentration of Clozapine and Norclozapine in the unknown samples by constructing a calibration curve from the peak area ratios of the analytes to the internal standard (this compound) versus the nominal concentration of the calibrators.

-

Experimental Workflow for LC-MS/MS Quantification

Clozapine's Impact on Cellular Signaling Pathways

While this compound's primary use is analytical, understanding the molecular mechanisms of Clozapine is critical for interpreting pharmacokinetic and pharmacodynamic data. Clozapine exerts its therapeutic effects through complex interactions with multiple neurotransmitter systems and intracellular signaling cascades.

Dopamine and Serotonin Receptor Interactions

Clozapine's atypical antipsychotic profile is attributed to its unique receptor binding profile. It has a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.[5] It also exhibits a high affinity for the dopamine D4 receptor.[5][6] This dual antagonism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.

GSK-3β Signaling Pathway

Clozapine has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[7][8] It can lead to the phosphorylation and inhibition of GSK-3β, a key enzyme involved in various cellular processes, including neuronal plasticity and apoptosis. This action is thought to be mediated through both the Akt and Wnt/β-catenin pathways.[7][9]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important target of Clozapine.[10][11] Clozapine can induce the phosphorylation and activation of ERK1/2. This activation does not appear to occur through the canonical D2 or 5-HT2A receptor pathways but may involve the transactivation of the Epidermal Growth Factor (EGF) receptor.[10]

Conclusion

This compound is an indispensable tool in the foundational research of Clozapine, enabling precise and accurate quantification essential for therapeutic drug monitoring and pharmacokinetic studies. A thorough understanding of the analytical methodologies employing this compound, coupled with insights into the complex signaling pathways modulated by Clozapine, provides a robust framework for advancing our knowledge of this unique atypical antipsychotic and for the development of novel therapeutic strategies. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers dedicated to unraveling the multifaceted nature of Clozapine's action.

References

- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of clozapine on the GSK-3-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clozapine-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Clozapine-d4 in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmacokinetic (PK) research and drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. For the atypical antipsychotic clozapine, which exhibits significant interpatient variability in its pharmacokinetic parameters, precise measurement is crucial for both clinical efficacy and safety.[1][2] This technical guide elucidates the critical role of Clozapine-d4, a stable isotope-labeled (SIL) internal standard, in the bioanalysis of clozapine. By mimicking the analyte's behavior throughout the analytical process, this compound ensures the generation of robust, reliable, and reproducible data, underpinning the integrity of pharmacokinetic studies. This document provides a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance, establishing it as the "gold standard" in clozapine bioanalysis.[3][4]

The Imperative for an Ideal Internal Standard in Clozapine Pharmacokinetics

The pharmacokinetic profile of clozapine is characterized by wide interindividual variations in parameters such as peak plasma concentration, elimination half-life, and clearance.[1] This variability necessitates meticulous therapeutic drug monitoring (TDM) and robust bioanalytical methods during drug development. Internal standards (IS) are indispensable in quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they correct for procedural variations that can occur during sample preparation, injection, and instrument analysis.[3][5]

An ideal internal standard should share physicochemical properties with the analyte to ensure it experiences similar matrix effects and extraction recovery.[3] Stable isotope-labeled internal standards, such as this compound, are considered the benchmark because their chemical and physical characteristics are nearly identical to the parent drug, differing only in mass.[3][6] This near-identical nature allows for superior compensation for analytical variability compared to structural analogs.[3]

This compound: The Gold Standard for Clozapine Bioanalysis

This compound is a deuterated form of clozapine where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled clozapine by a mass spectrometer, while its chemical behavior remains virtually identical.

Advantages of using this compound:

-

Co-elution: It typically co-elutes with clozapine during chromatographic separation, meaning it is subjected to the same matrix effects (ion suppression or enhancement) at the same time.[3][5]

-

Similar Extraction Recovery: Its recovery during sample preparation steps like protein precipitation or liquid-liquid extraction is expected to be the same as clozapine.[5]

-

Improved Accuracy and Precision: By effectively normalizing variations, the use of this compound leads to significantly improved accuracy and precision in the quantification of clozapine.[7][8]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the FDA and EMA.[4]

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard consistently yields high-quality data in bioanalytical assays. The following tables summarize key performance parameters from various studies.

Table 1: Bioanalytical Method Validation Parameters using this compound

| Parameter | Result | Reference |

| Precision (% RSD) | <5% for both clozapine and norclozapine | [7] |

| Accuracy (% Nominal) | 104-112% for both analytes | [7] |

| **Linearity (R²) ** | >0.999 | |

| Lower Limit of Quantification (LLOQ) | 2.73 ng/g | [9] |

| Recovery | 97.80% to 99.28% | [9] |

Table 2: Comparison of Internal Standard Performance

| Performance Metric | This compound (Deuterated IS) | Structural Analog IS |

| Matrix Effect Compensation | Excellent | Partial |

| Accuracy & Precision | High | Moderate to High |

| Co-elution with Analyte | Yes | Variable |

| Extraction Recovery Mimicry | Excellent | Partial |

Experimental Protocols: A Practical Guide

The following sections detail a typical experimental workflow for the quantification of clozapine in human plasma or serum using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting clozapine and this compound from biological matrices.

Materials:

-

Human plasma/serum samples

-

This compound internal standard working solution (e.g., 200 ng/mL in methanol)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 200 µL of plasma/serum sample, add 100 µL of the this compound internal standard working solution.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at a high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

For some methods, a dilution step (e.g., 1:10 with water) may be performed before injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Illustrative Example):

-

Column: A suitable C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5-20 µL

-

Gradient: A gradient elution is typically used to ensure good separation from endogenous matrix components.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Clozapine: m/z 327.0 -> 270.1

-

This compound (IS): m/z 331.0 -> 192.2

-

Norclozapine (Metabolite): m/z 313.0 -> 192.1

-

-

Instrument Parameters: Dwell time, fragmentor voltage, and collision energy should be optimized for maximum sensitivity.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key processes involved in a pharmacokinetic study utilizing this compound.

References

- 1. Pharmacokinetics and pharmacodynamics of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Clozapine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Clozapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of clozapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. The guide details the synthesis of various isotopically labeled forms of clozapine, their applications in research and development, and the analytical methodologies for their detection and quantification.

Introduction to Isotopic Labeling of Clozapine

Isotopic labeling is a crucial technique in drug development and biomedical research. By replacing one or more atoms of a molecule with their isotope, researchers can trace the drug's path and fate within a biological system without altering its chemical properties. For clozapine, labeling with stable isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C), or radioactive isotopes like Carbon-14 (¹⁴C), Carbon-11 (¹¹C), and Tritium (³H), has enabled significant advancements in understanding its pharmacokinetics, metabolism, and mechanism of action.

Labeled clozapine serves several critical purposes:

-

Internal Standards: Deuterated and ¹³C-labeled clozapine are widely used as internal standards in quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.[1][2][3][4]

-

Metabolic Studies: Radiolabeled clozapine (¹⁴C and ³H) allows for the tracing of the parent drug and its metabolites in vivo and in vitro, aiding in the elucidation of metabolic pathways.[5][6]

-

Pharmacokinetic and Distribution Studies: Positron Emission Tomography (PET) imaging with ¹¹C-labeled clozapine provides real-time, non-invasive visualization and quantification of the drug's distribution in various tissues, including the brain.[7][8]

Synthesis of Isotopically Labeled Clozapine

The synthesis of isotopically labeled clozapine involves introducing the desired isotope at a specific position within the molecule. The choice of isotope and labeling position depends on the intended application.

Deuterium (²H) Labeling

Deuterated clozapine (e.g., Clozapine-d4, Clozapine-d8) is a commonly used internal standard for quantitative analysis.[1][2][3][9][10] The synthesis typically involves using deuterated reagents in the final steps of the clozapine synthesis or through hydrogen-deuterium exchange reactions on the final compound.

General Synthetic Approach: The synthesis of Clozapine-d8 can be achieved by reacting the appropriate precursor with a deuterated piperazine derivative.

Carbon-13 (¹³C) Labeling

¹³C-labeled clozapine is another stable isotope-labeled variant used as an internal standard.[11][12] The synthesis requires the incorporation of a ¹³C-labeled precursor in the synthetic route. For instance, [¹³C,²H₃]-Clozapine has been synthesized for use in analytical applications.[11]

Carbon-14 (¹⁴C) Labeling

¹⁴C-labeled clozapine is instrumental in drug metabolism and pharmacokinetic studies due to the long half-life of ¹⁴C, allowing for long-term tracing. Synthesis often starts with a simple ¹⁴C-labeled precursor, such as potassium [¹⁴C]cyanide or [carboxyl-¹⁴C]anthranilic acid.[5][13] One reported method involves a four-step synthesis from [carboxyl-¹⁴C]anthranilic acid using microwave irradiation to improve the radiochemical yield.[13] Another approach prepares ¹¹-[¹⁴C]-clozapine from 2-aminobenzonitrile-[cyano-¹⁴C].[5]

Carbon-11 (¹¹C) Labeling

¹¹C-labeled clozapine is primarily used for in vivo imaging with Positron Emission Tomography (PET).[7][14][15] Due to the short half-life of ¹¹C (approximately 20 minutes), the synthesis must be rapid and efficient. The most common method is the ¹¹C-methylation of the precursor norclozapine (desmethylclozapine) using ¹¹C-methyl triflate or ¹¹C-methyl iodide.[7][14]

Tritium (³H) Labeling

Tritiated clozapine is also used in metabolic and binding studies. One method involves labeling the methyl group of the 4-methyl-piperazine ring with tritium (³H).[5]

Applications and Experimental Protocols

Quantitative Bioanalysis using LC-MS/MS

Isotopically labeled clozapine, particularly deuterated forms, is the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide.[1][2][16][17]

Experimental Protocol: Quantification of Clozapine in Human Plasma

-

Sample Preparation:

-

To a 0.5 mL plasma sample, add an internal standard solution (e.g., this compound).[1][9]

-

Perform a single-step liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under alkaline conditions or protein precipitation with acetonitrile.[1][16][17]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[1][17]

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for clozapine, its metabolites, and the internal standard.[17]

-

Table 1: Example MRM Transitions for Clozapine and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clozapine | 327 | 270 |

| Norclozapine | 313 | 192 |

| Clozapine-N-oxide | 343 | 256 |

| This compound (IS) | 331 | 270 |

Source: Adapted from various LC-MS/MS methods.[17]

Workflow for Quantitative Analysis of Clozapine

Caption: Workflow for the quantitative analysis of clozapine in biological samples.

Table 2: Performance Characteristics of LC-MS/MS Methods for Clozapine Quantification

| Matrix | Labeled Standard | LOQ (ng/mL) | Linearity (ng/mL) | Inter-assay CV (%) | Accuracy (%) |

| Human Plasma | This compound | 1.0 | 1 - 1000 | < 14 | 85 - 117 |

| Human Serum | This compound | 1.0 | 1 - 2000 | < 10 | - |

| Rat Plasma | Glyburide (IS) | 1.0 | 1 - 10,000 | - | - |

Source: Data compiled from multiple studies.[1][9][16][17]

In Vivo Imaging with Positron Emission Tomography (PET)

¹¹C-Clozapine PET imaging allows for the non-invasive study of the drug's tissue pharmacokinetics in living subjects, including humans.[7] This technique provides valuable data on brain penetration and distribution in specific brain regions.

Experimental Protocol: ¹¹C-Clozapine PET Study in Humans

-

Radiotracer Synthesis: Synthesize ¹¹C-Clozapine via ¹¹C-methylation of norclozapine.[7][14]

-

Subject Preparation: Position the subject in the PET scanner.

-

Radiotracer Administration: Administer a bolus intravenous injection of ¹¹C-Clozapine.[7]

-

PET Scan Acquisition: Acquire dynamic PET images over a period of 2-3 hours.[7]

-

Image Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) for various organs and brain regions.

-

Generate time-activity curves (TACs) for each ROI.

-

Calculate pharmacokinetic parameters from the TACs.

-

Table 3: Pharmacokinetic Parameters of ¹¹C-Clozapine in Human Brain Regions (PET Study)

| Brain Region | Cmax (%ID/g) | Tmax (min) | AUC₀₋t (%ID/g*min) | T₁/₂ (min) |

| Insula | 6.5 ± 0.4 | 16.5 ± 1.7 | 586.0 ± 14.8 | 179.9 ± 24.1 |

| Striatum | 6.4 ± 0.3 | 16.5 ± 1.7 | 582.0 ± 5.9 | 185.0 ± 22.9 |

| Cerebellum | 5.0 ± 0.4 | 15.0 ± 0.0 | 422.2 ± 30.5 | 173.8 ± 23.5 |

Source: Adapted from a study in healthy volunteers.[7]

Workflow for a ¹¹C-Clozapine PET Imaging Study

Caption: Workflow of a typical ¹¹C-Clozapine PET imaging study.

Metabolic Profiling

Clozapine is extensively metabolized in the body, primarily by cytochrome P450 enzymes (CYP1A2).[18] The major metabolites are norclozapine and clozapine-N-oxide.[16][18] Isotopic labeling, particularly with ¹⁴C, is essential for comprehensive metabolic profiling.

Clozapine Metabolism Pathway

References

- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of carbon-14 and tritium labelled analogs of the novel antischizophrenic agent clozapine [inis.iaea.org]

- 6. Isolation and identification of clozapine metabolites in patient urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Tissue Pharmacokinetics of Carbon-11-Labeled Clozapine in Healthy Volunteers: A Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. mdpi.com [mdpi.com]

- 10. biocompare.com [biocompare.com]

- 11. schd-shimadzu.com [schd-shimadzu.com]

- 12. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. agilent.com [agilent.com]

- 17. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

Methodological & Application

Quantitative Analysis of Clozapine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clozapine in human plasma. The method utilizes clozapine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring of clozapine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[1][2] This document provides a detailed protocol for the determination of clozapine in human plasma using LC-MS/MS with this compound.

Experimental Workflow

Caption: Workflow for clozapine quantification by LC-MS/MS.

Protocols

Materials and Reagents

-

Clozapine and this compound certified reference materials[1]

-

HPLC or LC-MS grade acetonitrile, methanol, and water

-

Formic acid and/or ammonium acetate

-

Drug-free human plasma for calibration standards and quality controls

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve clozapine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Clozapine Working Solutions: Prepare a series of working solutions by serially diluting the clozapine stock solution with methanol/water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 200 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 50-200 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.[3]

-

Add a fixed volume of the IS working solution (e.g., 400 µL of acetonitrile containing 200 ng/mL this compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the tubes at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.

-

Transfer a portion of the supernatant to an autosampler vial.

-

In some methods, the supernatant is further diluted with water or a mobile phase constituent before injection.[3]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 analytical column (e.g., Agilent HPH C18, Waters XBridge Premier BEH C18).[4][5] |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |

| Flow Rate | 0.2 - 1.0 mL/min. |

| Injection Volume | 5 - 10 µL. |

| Column Temperature | 30 - 40 °C. |

| Gradient | A gradient elution is often used to ensure good separation from matrix components. |

| Mass Spectrometry | |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+).[4] |

| Monitored Transitions (MRM) | Clozapine: m/z 327.0 → 270.1 (quantifier), 327.0 → 192.1 (qualifier).[4] This compound: m/z 331.0 → 272.0 or 331.0 → 192.2.[4] |

| Spray Voltage | ~3000 V.[4] |

| Source Temperature | ~100 °C.[4] |

| Collision Energy (CE) | Optimized for each transition. |

Data Analysis

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of clozapine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The concentration of clozapine in unknown samples is then determined from this calibration curve.

Method Performance

The performance of LC-MS/MS methods for clozapine quantification is typically evaluated for linearity, precision, accuracy, sensitivity, and recovery. The following table summarizes representative data from published methods.

| Parameter | Typical Performance Data |

| Linearity (R²) | > 0.99.[4][6][7] |

| Concentration Range | Varies, but typically covers the therapeutic range, e.g., 10 - 1000 ng/mL or 20 - 1500 ng/mL.[4] |

| Intra- and Inter-assay Precision (CV%) | Generally < 15%.[7][8] Some high-precision methods report CVs as low as < 3%.[6] |

| Accuracy (Bias %) | Within ±15% of the nominal concentration.[4][8] |

| Limit of Detection (LOD) | Can be as low as 0.5 - 0.91 ng/mL.[4][6] |

| Limit of Quantification (LOQ) | Typically in the range of 1 - 10 ng/mL.[4][6] |

| Recovery | Average recoveries often range from 60% to over 97%.[4][6] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of clozapine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical and research laboratories.

References